molecular formula C14H17ClF4N2O2 B2422485 (2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride CAS No. 2418595-78-3

(2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride

Cat. No.: B2422485
CAS No.: 2418595-78-3
M. Wt: 356.75
InChI Key: ZDGYCPAMVUIXBS-ZVWHLABXSA-N
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Description

(2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a complex arrangement of functional groups, including an oxolane ring, a trifluoromethyl group, and a fluorophenyl moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This step involves the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the fluorophenyl moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to introduce the fluorophenyl group onto the oxolane ring.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as a lead compound for drug development.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Pharmaceutical Industry: The compound is explored for its potential use in the development of new pharmaceuticals with improved efficacy and safety profiles.

    Chemical Biology: It is used as a tool compound to study various biochemical pathways and molecular mechanisms.

Mechanism of Action

The mechanism of action of (2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-N-[[4-(Aminomethyl)phenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide
  • (2S,5R)-N-[[4-(Aminomethyl)-2-chlorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide
  • (2S,5R)-N-[[4-(Aminomethyl)-2-bromophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide

Uniqueness

The presence of the fluorine atom in the fluorophenyl moiety and the trifluoromethyl group in (2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride contributes to its unique chemical and biological properties. These functional groups can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it distinct from similar compounds.

Properties

IUPAC Name

(2S,5R)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4N2O2.ClH/c15-10-5-8(6-19)1-2-9(10)7-20-13(21)11-3-4-12(22-11)14(16,17)18;/h1-2,5,11-12H,3-4,6-7,19H2,(H,20,21);1H/t11-,12+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGYCPAMVUIXBS-ZVWHLABXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)NCC2=C(C=C(C=C2)CN)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1C(=O)NCC2=C(C=C(C=C2)CN)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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